molecular formula C5H2ClIN2O3 B8137720 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one

4-Chloro-5-iodo-3-nitropyridin-2(1H)-one

Cat. No.: B8137720
M. Wt: 300.44 g/mol
InChI Key: VJWPUBQVUGCZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-3-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C5H2ClIN2O3 and a molecular weight of 300.44 g/mol . This compound is characterized by the presence of chloro, iodo, and nitro substituents on a dihydropyridinone ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one typically involves multiple steps, including halogenation, nitration, and cyclization reactions. One common synthetic route may involve:

    Halogenation: Introduction of chloro and iodo groups onto a pyridine ring.

    Nitration: Addition of a nitro group to the halogenated pyridine.

    Cyclization: Formation of the dihydropyridinone ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of specific catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-3-nitropyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (chloro and iodo), this compound can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The dihydropyridinone ring can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium chloride (KCl) in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted pyridinones.

    Reduction: Formation of 4-chloro-5-iodo-3-amino-1,2-dihydropyridin-2-one.

    Oxidation: Formation of oxidized pyridinone derivatives.

Scientific Research Applications

4-Chloro-5-iodo-3-nitropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and iodo groups may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-iodo-3-nitropyridin-2(1H)-one is unique due to the combination of chloro, iodo, and nitro groups on the dihydropyridinone ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-5-iodo-3-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWPUBQVUGCZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.